molecular formula C10H12N4O2 B3025527 5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine CAS No. 502685-94-1

5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B3025527
CAS No.: 502685-94-1
M. Wt: 220.23 g/mol
InChI Key: QVEYODBGCZUGTH-UHFFFAOYSA-N
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Description

5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring attached to a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or triazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as conducting polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties compared to other dimethoxyphenyl derivatives. The presence of the triazole ring allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-15-6-3-4-8(16-2)7(5-6)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEYODBGCZUGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240359
Record name 3-(2,5-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502685-94-1
Record name 3-(2,5-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502685-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethoxyphenyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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